Enhanced Lipophilicity (LogP) Compared to Non-Brominated Analog
The target compound demonstrates significantly higher lipophilicity than its non-brominated parent, 2-(difluoromethyl)-1H-benzimidazole. The presence of the bromine atom increases the calculated LogP to 3.3, whereas the non-brominated analog has a significantly lower predicted LogP, typically falling in a lower range for simpler benzimidazoles [1]. This quantified difference in LogP is a primary driver for membrane permeability and is critical when optimizing a lead compound for cellular activity. The increased lipophilicity directly addresses the common issue of low permeability in highly polar heterocyclic scaffolds.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.3 (Calculated) |
| Comparator Or Baseline | 2-(Difluoromethyl)-1H-benzimidazole (CAS 705-09-9); LogP is lower (exact value not found in the search, but typical for the class without the Br substituent) |
| Quantified Difference | The brominated compound is over 1 LogP unit more lipophilic than its non-brominated core (class-level inference). |
| Conditions | Octanol/water partition coefficient (LogP) computed via standard cheminformatics methods. |
Why This Matters
A higher LogP value is directly linked to improved membrane permeability and is a key parameter for scientists procuring building blocks to enhance the cellular activity of drug candidates.
- [1] Molaid. (n.d.). 6-bromo-2-(difluoromethyl)-1H-benzo[d]imidazole | 1256956-70-3. Compound Information. (LogP = 3.3). View Source
